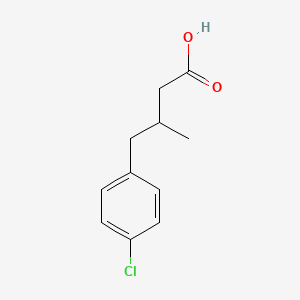

4-(4-Chlorophenyl)-3-methylbutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-8(7-11(13)14)6-9-2-4-10(12)5-3-9/h2-5,8H,6-7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBYNFXXAQJRBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Chlorophenyl 3 Methylbutanoic Acid

Classical Chemical Synthesis Routes to 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Multi-Step Synthesis Approaches

Multi-step synthesis involves a sequence of chemical reactions where the product of one reaction becomes the substrate for the next, culminating in the target molecule. utdallas.edu

One such pathway begins with 4-chlorobenzaldehyde (B46862), which undergoes a series of transformations. google.com The process involves reacting 4-chlorobenzaldehyde with propionaldehyde (B47417) to form an unsaturated aldehyde, which is then hydrogenated, dehydrated to an alkene, hydroformylated, and finally oxidized to yield the desired butanoic acid. google.com

Another prominent multi-step route starts from p-chlorotoluene. echemi.com This method involves the chlorination of the side chain to produce p-chlorobenzyl chloride. This intermediate is then converted to p-chlorophenylacetonitrile using sodium cyanide. The nitrile is subsequently reacted with an isopropyl halide (such as bromoisopropane or chloroisopropane) to form 3-methyl-2-(4-chlorophenyl)butyronitrile. The final step is the acid hydrolysis of this nitrile to produce 2-(4-chlorophenyl)-3-methylbutanoic acid, with reported yields between 82% and 85%. echemi.com

Table 1: Overview of Multi-Step Synthesis from p-Chlorotoluene

| Step | Starting Material | Reagents | Intermediate Product | Final Product | Yield |

|---|---|---|---|---|---|

| 1 | p-Chlorotoluene | Cl2 | p-Chlorobenzyl chloride | - | - |

| 2 | p-Chlorobenzyl chloride | Sodium Cyanide (NaCN) | p-Chlorophenylacetonitrile | - | - |

| 3 | p-Chlorophenylacetonitrile | Bromoisopropane or Chloroisopropane | 3-Methyl-2-(4-chlorophenyl)butyronitrile | - | - |

Preparation from 4-Chlorophenyl 2-Methylpropyl Ketone

The synthesis of 2-(4-chlorophenyl)-3-methylbutanoic acid can also be achieved starting from 4-chlorophenyl 2-methylpropyl ketone (also known as 4-chlorophenyl isopropyl ketone). google.com

One documented method involves the methylation of the ketone with a sulfonium (B1226848) salt. google.com This reaction forms an epoxide intermediate, which is then isomerized using a Lewis or Brønsted acid to produce the corresponding aldehyde. The final step is the oxidation of this aldehyde to the target carboxylic acid. google.com

A second approach, detailed in a Japanese patent, begins by converting the ketone into an enamine. google.com This is achieved by reacting the ketone with a secondary amine in the presence of a dehydrating agent. The resulting enamine is then treated with the azide (B81097) of a phosphoric acid ester, which forms an amidine intermediate. The synthesis is completed by the hydrolysis of this amidine to yield 2-(4-chlorophenyl)-3-methylbutanoic acid. google.com

Utilization of 4-Halogenobenzyl Halides as Precursors

A well-established route employs 4-halogenobenzyl halides, such as 4-chlorobenzyl chloride, as the initial precursor. google.comechemi.com In this method, the halide (where the halogen can be chlorine, bromine, or iodine) is reacted with an alkali metal cyanide, typically in the presence of a quaternary ammonium (B1175870) compound which acts as a phase-transfer catalyst. google.com This reaction produces a benzylnitrile derivative, specifically p-chlorophenylacetonitrile. google.comechemi.com

The resulting nitrile is then alkylated by reacting it with a molar excess of a secondary alkyl chloride (like isopropyl chloride) in the presence of an alkali metal hydroxide. google.com The product of this step, 3-methyl-2-(4-chlorophenyl)butyronitrile, is subsequently hydrolyzed to furnish the final carboxylic acid product. google.comechemi.com

Hydroformylation Reactions in 2-(4-Chlorophenyl)-3-methylbutanoic Acid Synthesis

Hydroformylation, also known as the oxo process, is a key industrial reaction that adds a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond in an alkene. wikipedia.org This process is integral to a specific synthetic route for 2-(4-chlorophenyl)-3-methylbutanoic acid. google.com

In this pathway, the substrate for hydroformylation is 1-(4-chlorophenyl)-2-methylpropene-1. google.com This alkene is treated with a mixture of carbon monoxide and hydrogen (synthesis gas) at high pressures, typically between 15 and 30 MPa, and temperatures ranging from 80°C to 120°C. google.comwikipedia.org The reaction is catalyzed by transition metals, with rhodium catalysts being particularly effective, ensuring nearly complete conversion of the olefin. google.comwikipedia.org The primary product is a mixture of aldehydes, predominantly 2-(4-chlorophenyl)-3-methylbutanal with a smaller amount of 3-(4-chlorophenyl)-2,2-dimethylpropanal. google.com This aldehyde mixture is then oxidized in a subsequent step to produce the carboxylic acid. google.com

Table 2: Typical Hydroformylation Reaction Conditions

| Parameter | Value | Reference |

|---|---|---|

| Substrate | 1-(4-Chlorophenyl)-2-methylpropene-1 | google.com |

| Reagents | Carbon Monoxide (CO), Hydrogen (H2) | google.comwikipedia.org |

| Catalyst | Rhodium-based | google.com |

| Pressure | 15 - 30 MPa | google.com |

| Temperature | 80°C - 120°C | google.com |

Esterification as a Terminal Synthetic Step

Esterification is a chemical reaction that forms an ester from a carboxylic acid and an alcohol, typically under acidic conditions in a process known as Fischer esterification. masterorganicchemistry.com While this reaction converts the target acid into a different compound (an ester), it is a relevant terminal step for creating derivatives. The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.com

For example, 2-(4-chlorophenyl)-3-methylbutanoic acid could be reacted with an alcohol like ethanol (B145695) in the presence of an acid catalyst such as sulfuric acid (H2SO4) to produce ethyl 2-(4-chlorophenyl)-3-methylbutanoate. masterorganicchemistry.com

Conversely, the reverse reaction, the acid-catalyzed hydrolysis of an ester, can be employed as the final step to produce the carboxylic acid if the synthetic route proceeds through an ester intermediate. masterorganicchemistry.com

Oxidation of Aldehyde Intermediates to 2-(4-Chlorophenyl)-3-methylbutanoic Acid

The oxidation of an aldehyde to a carboxylic acid is a common and crucial final step in several synthetic pathways leading to 2-(4-chlorophenyl)-3-methylbutanoic acid. google.comechemi.com The aldehyde precursor, 2-(4-chlorophenyl)-3-methylbutanal, is obtained from methods such as the hydroformylation of 1-(4-chlorophenyl)-2-methylpropene-1 or the isomerization of an epoxide derived from 4-chlorophenyl 2-methylpropyl ketone. google.com

This aldehyde intermediate is then treated with a suitable oxidizing agent. google.com Commonly used agents for this transformation include potassium permanganate (B83412) (KMnO4), hydrogen peroxide, and sodium hypochlorite. google.com For instance, the reaction can be carried out by adding potassium permanganate to the aldehyde in the presence of dilute sulfuric acid at temperatures between 10°C and 30°C. google.com Typically, 1 to 1.5 moles of the oxidizing agent are used per mole of the aldehyde to ensure complete conversion. google.com

Table 3: Example of Aldehyde Oxidation

| Reactant | Oxidizing Agent | Conditions | Product | Reference |

|---|

Asymmetric Synthesis and Enantioselective Approaches to 2-(4-Chlorophenyl)-3-methylbutanoic Acid

The synthesis of single enantiomers of 2-(4-chlorophenyl)-3-methylbutanoic acid is a key objective, addressed through several enantioselective strategies. These methods include the use of chiral starting materials, resolution of racemic mixtures, and asymmetric catalysis, all aimed at achieving high enantiomeric purity.

Stereoselective Synthetic Pathways via Chiral Precursors

One of the most established strategies for asymmetric synthesis involves the use of a chiral auxiliary. This technique incorporates a recoverable chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyork.ac.uk For the synthesis of 2-(4-chlorophenyl)-3-methylbutanoic acid, a common approach involves the alkylation of a derivative of 4-chlorophenylacetic acid.

The process begins with the coupling of an achiral carboxylic acid precursor, such as 4-chlorophenylacetic acid, to a chiral auxiliary to form an amide. harvard.edu Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.orgharvard.edu More recently, pseudoephenamine has been reported as a highly practical auxiliary, often providing superior diastereoselectivities and yielding crystalline products that are easier to purify. harvard.edu

Following amide formation, the α-proton is removed using a strong base like lithium diisopropylamide (LDA) to generate a conformationally locked, chiral enolate. This enolate is then alkylated with an isopropyl halide (e.g., isopropyl iodide). The steric hindrance imposed by the chiral auxiliary directs the electrophile to attack from the less hindered face, leading to the formation of one diastereomer in preference to the other. Finally, the auxiliary is cleaved, typically through hydrolysis, to yield the enantiomerically enriched 2-(4-Chlorophenyl)-3-methylbutanoic acid, and the auxiliary can be recovered for reuse. york.ac.uk

A more modern, streamlined variation of this concept employs chiral lithium amides as noncovalent, traceless auxiliaries. nih.gov In this method, the arylacetic acid is deprotonated with two equivalents of a chiral lithium amide base, forming a chiral enediolate complex. This complex then reacts with the alkylating agent, with the stereochemical outcome dictated by the chiral amide, which is then simply removed during aqueous workup, circumventing the need for separate auxiliary attachment and removal steps. nih.gov

Table 1: Comparison of Common Chiral Auxiliaries for Asymmetric Alkylation

| Chiral Auxiliary | Key Features | Typical Removal Conditions |

|---|---|---|

| Evans Oxazolidinones | High diastereoselectivity, well-studied, many commercially available. wikipedia.org | Acidic or basic hydrolysis (e.g., LiOH/H₂O₂). wikipedia.org |

| Pseudoephedrine | Forms crystalline amides, widely used, but regulated in many regions. harvard.edu | Harsh acidic or basic hydrolysis. harvard.edu |

| Pseudoephenamine | Excellent diastereoselectivity (can exceed pseudoephedrine), forms crystalline products, not regulated. harvard.edu | Hydrolysis with acid or base. harvard.edu |

| SAMP/RAMP | Used for alkylation of aldehydes and ketones via hydrazone intermediates. | Ozonolysis or other oxidative cleavage. |

| Chiral Lithium Amides | Act as traceless auxiliaries, simplifying the synthetic sequence. nih.gov | Removed during aqueous workup. nih.gov |

Kinetic Resolution Methods for Enantiomeric Enrichment

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other, slower-reacting enantiomer in excess.

Catalytic Kinetic Resolution: A notable method for the kinetic resolution of α-substituted carboxylic acids involves catalytic bromolactonization. nii.ac.jp While the direct application to 2-(4-chlorophenyl)-3-methylbutanoic acid is not specified, the methodology is relevant for α-substituted carboxylic acids. In this process, a racemic carboxylic acid containing an olefinic group is treated with a brominating agent in the presence of a chiral bifunctional catalyst, such as a BINOL-derived sulfide. The catalyst facilitates the enantioselective formation of a bromolactone from one enantiomer, allowing for its separation from the unreacted acid enantiomer. Such methods have demonstrated high selectivity factors. nii.ac.jp

Enzymatic Kinetic Resolution: Biocatalysts, particularly lipases, are widely used for the kinetic resolution of carboxylic acids and their esters. mdpi.comcjcatal.com A typical procedure involves the esterification of racemic 2-(4-chlorophenyl)-3-methylbutanoic acid to a simple ester (e.g., methyl or ethyl ester). This racemic ester is then subjected to hydrolysis in an aqueous buffer using a lipase (B570770), such as Candida antarctica lipase B (CALB) or Burkholderia cepacia lipase (formerly Pseudomonas cepacia lipase). mdpi.comnih.gov The enzyme selectively hydrolyzes one enantiomer of the ester back to the carboxylic acid at a much faster rate than the other. The reaction is stopped at approximately 50% conversion, yielding a mixture of one enantiomer as the acid and the other as the unreacted ester, which can then be separated. mdpi.com Lipase from Rhizopus chinensis has also shown high enantioselectivity in the hydrolysis of related esters. cjcatal.com

Dynamic kinetic resolution (DKR) is an advanced version of this process that can theoretically convert 100% of the starting material into a single enantiomer. DKR combines enzymatic resolution with in-situ racemization of the less reactive enantiomer. For example, the enzymatic acylation of an α-hydroxy ester can be paired with a ruthenium catalyst that continuously racemizes the starting alcohol, allowing the enzyme to eventually convert the entire mixture into a single acylated enantiomer with high yield and enantiomeric excess. nih.gov

Table 2: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic Ester

| Lipase Source | Substrate | Product (Enantiomeric Excess, ee) | Unreacted Ester (ee) | Conversion (%) | Selectivity (E) |

|---|---|---|---|---|---|

| Rhizopus chinensis | Ethyl 2-methylbutyrate | (R)-Acid (N/A) | (R)-Ester (95.0%) | N/A | High |

| Candida antarctica B | (R,S)-2-methylbutyric acid | (R)-Pentyl ester (90%) | (S)-Acid (60%) | ~40% | 35 |

| Thermomyces lanuginosus | (R,S)-2-methylbutyric acid | (R)-Pentyl ester (91%) | (S)-Acid (20%) | ~18% | 26 |

Data adapted from related resolutions of 2-methylbutyric acid to illustrate typical enzyme performance. cjcatal.comnih.gov

Chiral Catalyst Applications in 2-(4-Chlorophenyl)-3-methylbutanoic Acid Formation

Asymmetric catalysis offers a highly efficient route for establishing the chiral center in 2-(4-chlorophenyl)-3-methylbutanoic acid, often using small amounts of a chiral catalyst to generate large quantities of the desired enantiomer. Two primary catalytic routes are pertinent: asymmetric hydroformylation and asymmetric conjugate addition.

A plausible and industrially relevant pathway to the target acid proceeds through the corresponding aldehyde, 2-(4-chlorophenyl)-3-methylbutanal. This aldehyde can be synthesized via the hydroformylation of the olefin precursor, 1-(4-chlorophenyl)-2-methylpropene. google.com While non-chiral rhodium catalysts are used to produce the racemic aldehyde, employing a chiral rhodium catalyst system can render this transformation asymmetric. Modern approaches utilize rhodium complexes with chiral ligands (e.g., chiral phosphines or phosphites) or even encapsulate an achiral rhodium complex within a chiral supramolecular cage to create a chiral reaction pocket, mimicking an enzyme's active site. nih.gov This asymmetric hydroformylation would directly yield an enantiomerically enriched aldehyde, which can then be oxidized to the final carboxylic acid.

Alternatively, the carbon skeleton can be constructed via an asymmetric conjugate addition (or Michael addition). libretexts.org This would involve the reaction of a 4-chlorocinnamate derivative (e.g., methyl (E)-2-(4-chlorophenyl)acrylate) with an organometallic isopropyl reagent, such as an isopropylzinc or isopropylmagnesium species. The reaction is mediated by a chiral catalyst, typically a complex of copper or rhodium with a chiral ligand (e.g., Josiphos, Taniaphos, or BINAP). libretexts.orgnih.gov The chiral catalyst coordinates to the reactants, directing the nucleophilic attack of the isopropyl group to one face of the double bond, thereby creating the chiral center with high enantioselectivity. libretexts.org

Diastereomeric Salt Formation for Chiral Resolution of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

The resolution of a racemic carboxylic acid by forming diastereomeric salts with a chiral base is a classical, reliable, and industrially scalable method. nih.govwikipedia.org This technique relies on the principle that diastereomers have different physical properties, including solubility. libretexts.orglibretexts.org

The process involves reacting the racemic 2-(4-chlorophenyl)-3-methylbutanoic acid with a single enantiomer of a chiral amine (the resolving agent) in a suitable solvent. lumenlearning.com This acid-base reaction forms a pair of diastereomeric salts. Due to their different solubilities, one diastereomeric salt will preferentially crystallize out of the solution upon cooling or solvent evaporation. nih.gov The less soluble salt is isolated by filtration, and the more soluble one remains in the mother liquor. After separation, the enantiomerically pure carboxylic acid is liberated from the salt by treatment with a strong acid (e.g., HCl). The chiral resolving agent can often be recovered and reused. libretexts.org

The choice of resolving agent and solvent is critical for successful separation. Common chiral bases include naturally occurring alkaloids like brucine (B1667951) and cinchonidine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. nih.govlibretexts.org A study on the resolution of the structurally similar 3-hydroxy-4-(4-chlorophenyl)butanoic acid demonstrated efficient separation using resolving agents like 2-amino-1,2-diphenylethanol (B1215729) (ADPE) and cinchonidine, with the effectiveness being highly dependent on the solvent system. nih.gov

Table 3: Example of Diastereomeric Salt Resolution of rac-3-hydroxy-4-(4-chlorophenyl)butanoic acid with (+)-ADPE

| Solvent | Yield of Salt (%) | Enantiomeric Excess (ee) of Acid (%) |

|---|---|---|

| Methanol (MeOH) | 39 | 98 |

| Ethanol (EtOH) | 48 | 91 |

| 2-Propanol (IPA) | 50 | 90 |

| Acetonitrile (MeCN) | 41 | 96 |

Data adapted from a study on a structurally related compound to illustrate the influence of solvent on resolution efficiency. nih.gov

Stereochemical Control in Organometallic Reactions Pertinent to 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Organometallic reagents and catalysts are central to many modern methods for controlling stereochemistry during C-C bond formation. These approaches are fundamental to the asymmetric synthesis of 2-(4-chlorophenyl)-3-methylbutanoic acid.

Alkylation of Chiral Metal Enolates: As discussed previously (2.2.1), the alkylation of a chiral enolate is a cornerstone of asymmetric synthesis. The enolate itself is an organometallic species, typically a lithium, sodium, or titanium enolate. nih.govcore.ac.uk The stereochemical outcome is dictated by the pre-defined geometry of the chiral auxiliary and the coordination of the metal cation. Titanium(IV) enolates, for instance, are known to undergo highly stereoselective alkylations, providing excellent diastereocontrol. core.ac.uk This method allows for the controlled introduction of the isopropyl group onto a 4-chlorophenylacetic acid scaffold.

Catalytic Asymmetric Conjugate Addition: This powerful method involves the 1,4-addition of an organometallic nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a chiral metal complex. libretexts.org For the synthesis of the target acid, this could involve the addition of an organozinc or Grignard reagent (as the isopropyl source) to a 4-chlorocinnamate substrate. The reaction is catalyzed by a chiral copper-ligand complex. The organometallic nucleophile and the unsaturated ester first coordinate to the chiral catalyst, which then orchestrates a facial-selective addition, creating the stereocenter. libretexts.org

Catalytic Asymmetric Hydroformylation: The direct, enantioselective conversion of the precursor olefin, 1-(4-chlorophenyl)-2-methylpropene, into the chiral aldehyde is achieved using asymmetric hydroformylation. This transformation is catalyzed by organometallic rhodium complexes bearing chiral ligands. nih.govnih.gov The mechanism involves the coordination of the olefin to the chiral rhodium hydride catalyst, followed by migratory insertion and subsequent steps that deliver the aldehyde product and regenerate the catalyst. The specific geometry of the chiral ligand environment around the rhodium center determines which enantiomer of the aldehyde is formed preferentially.

Table 4: Summary of Stereocontrolled Organometallic Reactions

| Reaction Type | Organometallic Reagent/Catalyst | Precursors | Key Feature |

|---|---|---|---|

| Enolate Alkylation | Chiral Li- or Ti-enolates nih.govcore.ac.uk | 4-Chlorophenylacetic acid derivative + Isopropyl halide | Stoichiometric chiral auxiliary directs alkylation. |

| Conjugate Addition | Organozinc/Grignard + Chiral Cu- or Rh-catalyst libretexts.org | 4-Chlorocinnamate ester + Isopropyl source | Catalytic C-C bond formation with high enantioselectivity. |

| Hydroformylation | H₂/CO + Chiral Rh-catalyst nih.govnih.gov | 1-(4-Chlorophenyl)-2-methylpropene | Direct, atom-economical formation of the chiral aldehyde precursor. |

Enzymatic Synthesis and Biocatalysis for 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Biocatalysis offers highly selective and environmentally sustainable alternatives to traditional chemical synthesis. pharmasalmanac.com Beyond the kinetic resolutions discussed earlier, enzymes can be employed in synthetic strategies like desymmetrization, which can achieve theoretical yields of up to 100% for a single enantiomer. pharmasalmanac.comresearchgate.net

A powerful enzymatic approach is the desymmetrization of a prochiral or meso compound. researchgate.netacs.org For a molecule related to the target acid, R-baclofen (3-(4-chlorophenyl)-4-aminobutanoic acid), an industrial process was developed involving the asymmetric mono-hydrolysis of a prochiral diester. pharmasalmanac.com A similar strategy could be envisioned for 2-(4-Chlorophenyl)-3-methylbutanoic acid. The synthesis would start with a prochiral precursor, such as dimethyl 2-(4-chlorophenyl)-3-methylpentanedioate. A hydrolase, such as a lipase or esterase, would selectively hydrolyze one of the two ester groups. Due to the chiral environment of the enzyme's active site, this hydrolysis occurs on only one of the two enantiotopic ester functions, yielding a single enantiomer of the resulting monoester with very high enantiomeric excess. researchgate.net

Another potential biocatalytic route is the asymmetric reduction of a keto-acid precursor, such as 2-(4-chlorophenyl)-3-oxobutanoic acid. Engineered ketoreductases (KREDs) or other alcohol dehydrogenases (ADHs) can reduce the ketone to a secondary alcohol with exceptional stereoselectivity. rsc.orgresearchgate.net Subsequent chemical steps would then be required to convert the hydroxyl group into the final methyl group to complete the synthesis. These enzymatic reactions are prized for their high selectivity and ability to operate under mild aqueous conditions. pharmasalmanac.com

Enzyme-Catalyzed Hydrolytic Reactions for Stereoselective Synthesis

The stereoselective synthesis of (S)-2-(4-chlorophenyl)-3-methylbutanoic acid has been successfully achieved through enzyme-catalyzed hydrolytic reactions. These methods primarily involve the kinetic resolution of a racemic precursor, such as an amide or an ester of the target acid. The key to this approach is the use of an enantioselective hydrolase that preferentially acts on one of the enantiomers in the racemic mixture.

One of the most effective methods reported is the enantioselective hydrolysis of racemic 2-(4-chlorophenyl)-3-methylbutyramide. researchgate.netjmb.or.krnih.gov In this process, an (S)-selective amidase is employed to hydrolyze the (S)-amide to the corresponding (S)-acid, while leaving the (R)-amide largely unreacted. This allows for the separation of the desired (S)-acid from the unreacted (R)-amide. The high enantioselectivity of certain amidases makes this a viable route for producing the optically pure (S)-enantiomer, which is a crucial building block for the pyrethroid insecticide, esfenvalerate (B1671249). researchgate.netjmb.or.krjmb.or.kr

Application of Specific Amidases and Esterases (e.g., Burkholderia multivorans amidase, Pseudomonas cepacia lipase, Arthrobacter globiformis esterase) in 2-(4-Chlorophenyl)-3-methylbutanoic Acid Production

Specific enzymes have been identified and utilized for the production of enantiomerically enriched 2-(4-chlorophenyl)-3-methylbutanoic acid.

Burkholderia multivorans amidase: An (S)-selective amidase isolated from Burkholderia multivorans has proven to be highly effective in the stereoselective synthesis of (S)-2-(4-chlorophenyl)-3-methylbutanoic acid. researchgate.netjmb.or.krnih.gov This enzyme catalyzes the hydrolysis of racemic (R,S)-2-(4-chlorophenyl)-3-methylbutyramide with high enantioselectivity (≥98%). researchgate.netnih.gov The amidase was identified from a strain isolated by enrichment techniques using the racemic amide as the sole nitrogen source. researchgate.net The enzyme, with a molecular weight of approximately 50 kDa, demonstrates a high degree of specificity for the (S)-enantiomer of the amide substrate. researchgate.netnih.govjmb.or.kr The production of this enantioselective amidase was found to be induced by the presence of the racemic amide in the culture medium. researchgate.netnih.gov

Pseudomonas cepacia lipase: Lipases from Pseudomonas cepacia (now classified as Burkholderia cepacia) are widely recognized for their versatility in organic synthesis, particularly in the kinetic resolution of chiral compounds. nih.govrsc.org While specific data on the resolution of 2-(4-chlorophenyl)-3-methylbutanoic acid esters by Pseudomonas cepacia lipase is not extensively documented in the readily available literature, its known high enantioselectivity towards a broad range of primary and secondary alcohols and their esters suggests its potential applicability. rsc.orgnih.gov These lipases have been successfully used in the enantioselective acylation and hydrolysis of various structurally related compounds, indicating they could be effective biocatalysts for the kinetic resolution of racemic esters of 2-(4-chlorophenyl)-3-methylbutanoic acid. nih.govrsc.org

Arthrobacter globiformis esterase: Esterases from Arthrobacter globiformis are another class of enzymes with potential for the stereoselective synthesis of chiral carboxylic acids. researchgate.net Lipases and esterases from Arthrobacter species have been employed in the kinetic resolution of various racemic compounds, including arylazetidinone precursors. jmb.or.krprepchem.comjmb.or.kr Although direct application on 2-(4-chlorophenyl)-3-methylbutanoic acid esters is not explicitly detailed, the known ability of Arthrobacter esterases to perform enantioselective hydrolysis of esters makes them promising candidates for investigation in the kinetic resolution of racemic esters of the target acid. researchgate.netjmb.or.kr

Enzymes in the Synthesis of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

| Enzyme | Source Organism | Reaction Type | Substrate | Product | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Amidase | Burkholderia multivorans | Enantioselective Hydrolysis | (R,S)-2-(4-Chlorophenyl)-3-methylbutyramide | (S)-2-(4-Chlorophenyl)-3-methylbutanoic acid | (S)-selective (≥98% ee) | researchgate.netjmb.or.krnih.gov |

| Lipase | Pseudomonas cepacia | Kinetic Resolution (Potential) | Racemic esters of 2-(4-Chlorophenyl)-3-methylbutanoic acid | Enantiomerically enriched acid/ester | High for related compounds | nih.govrsc.org |

| Esterase | Arthrobacter globiformis | Kinetic Resolution (Potential) | Racemic esters of 2-(4-Chlorophenyl)-3-methylbutanoic acid | Enantiomerically enriched acid/ester | High for related compounds | researchgate.netjmb.or.kr |

Site-Directed Mutagenesis for Enzyme Optimization in 2-(4-Chlorophenyl)-3-methylbutanoic Acid Synthesis

Site-directed mutagenesis is a powerful protein engineering technique used to enhance the properties of enzymes, such as their activity, stability, and enantioselectivity. google.com By making specific changes to the amino acid sequence of an enzyme, its catalytic performance can be tailored for a particular synthetic application. google.com While specific examples of site-directed mutagenesis applied to the enzymes mentioned above for the synthesis of 2-(4-chlorophenyl)-3-methylbutanoic acid are not prominently reported, the principles of this technique are broadly applicable.

For instance, the enantioselectivity of Burkholderia cepacia lipase has been rationally controlled through single-point mutations. google.com By altering amino acids in or near the active site, it is possible to influence the binding of the substrate and thereby enhance the preference for one enantiomer over the other. This approach could potentially be used to improve the enantioselectivity of Pseudomonas cepacia lipase or other candidate enzymes for the kinetic resolution of 2-(4-chlorophenyl)-3-methylbutanoic acid esters.

The process of enzyme optimization through site-directed mutagenesis typically involves:

Structural Analysis: Identifying key amino acid residues in the enzyme's active site or substrate binding pocket through computational modeling and structural biology techniques.

Mutant Design: Selecting specific amino acid substitutions that are predicted to enhance the desired enzymatic property.

Gene Mutagenesis: Introducing the desired mutation into the gene encoding the enzyme.

Expression and Characterization: Producing the mutant enzyme and evaluating its catalytic performance compared to the wild-type enzyme.

This iterative process can lead to the development of highly efficient and selective biocatalysts for the synthesis of chiral molecules like 2-(4-chlorophenyl)-3-methylbutanoic acid.

Retrosynthetic Analysis of 2-(4-Chlorophenyl)-3-methylbutanoic Acid and its Intermediates

Retrosynthetic analysis is a method used to plan the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. researchgate.netairitilibrary.comamazonaws.comscitepress.org For 2-(4-chlorophenyl)-3-methylbutanoic acid, a plausible retrosynthetic pathway can be devised based on known chemical transformations.

A primary disconnection can be made at the carboxylic acid functional group. The target acid can be formed through the oxidation of the corresponding aldehyde, 2-(4-chlorophenyl)-3-methylbutanal. google.com This aldehyde is a key intermediate in one of the industrial synthesis routes for this compound. google.com

Further disconnection of the aldehyde intermediate, 2-(4-chlorophenyl)-3-methylbutanal, can be envisioned through a hydroformylation reaction of 1-(4-chlorophenyl)-2-methylpropene. google.com This step introduces the formyl group and sets the carbon skeleton.

The precursor, 1-(4-chlorophenyl)-2-methylpropene, can be obtained via the dehydration of the corresponding alcohol, 3-(4-chlorophenyl)-2-methylpropanol. google.com This alcohol, in turn, can be synthesized by the hydrogenation of 3-(4-chlorophenyl)-2-methylpropenal. google.com

Finally, the α,β-unsaturated aldehyde, 3-(4-chlorophenyl)-2-methylpropenal, can be prepared through an aldol (B89426) condensation reaction between 4-chlorobenzaldehyde and propionaldehyde. google.com Both of these starting materials are readily available.

An alternative retrosynthetic approach starts from 4-chlorophenylacetonitrile. Alkylation of the α-carbon with an isopropyl group, followed by hydrolysis of the nitrile, would also yield the target acid. google.com

Retrosynthetic Analysis of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

| Target Molecule/Intermediate | Disconnection/Retron | Precursors | Forward Reaction | Reference |

|---|---|---|---|---|

| 2-(4-Chlorophenyl)-3-methylbutanoic acid | C-C(=O)OH bond | 2-(4-Chlorophenyl)-3-methylbutanal | Oxidation | google.com |

| 2-(4-Chlorophenyl)-3-methylbutanal | C-CHO bond | 1-(4-Chlorophenyl)-2-methylpropene | Hydroformylation | google.com |

| 1-(4-Chlorophenyl)-2-methylpropene | C=C bond | 3-(4-Chlorophenyl)-2-methylpropanol | Dehydration | google.com |

| 3-(4-Chlorophenyl)-2-methylpropanol | C=O bond | 3-(4-Chlorophenyl)-2-methylpropenal | Hydrogenation | google.com |

| 3-(4-Chlorophenyl)-2-methylpropenal | C-C bond | 4-Chlorobenzaldehyde and Propionaldehyde | Aldol Condensation | google.com |

Chemical Reactivity and Transformation Pathways of 2 4 Chlorophenyl 3 Methylbutanoic Acid

Oxidation Reactions of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

The oxidation of 2-(4-chlorophenyl)-3-methylbutanoic acid can be approached from the perspective of its synthesis and potential degradation. The compound itself can be synthesized via the oxidation of its corresponding aldehyde, 2-(4-chlorophenyl)-3-methylbutanal. google.com This synthesis reaction employs oxidizing agents such as potassium permanganate (B83412) (KMnO₄) in the presence of an acid like dilute sulfuric acid. google.com The reaction is typically conducted at temperatures between 10°C and 30°C. google.com

This indicates that the carboxylic acid is the stable oxidation product under these conditions. However, under more forceful oxidizing environments, further degradation is possible. For instance, studies on similar structures like 4-oxo-4-phenyl butanoic acid have shown that oxidation by strong agents like tripropylammonium (B8586437) fluorochromate can lead to cleavage of the molecule, yielding benzoic acid as a product. derpharmachemica.com This suggests that aggressive oxidation of 2-(4-chlorophenyl)-3-methylbutanoic acid could potentially cleave the molecule, although specific studies on this exact transformation are not widely documented.

| Reaction Type | Reagent | Reactant | Product | Conditions | Reference |

| Synthesis via Oxidation | Potassium Permanganate (KMnO₄) / H₂SO₄ | 2-(4-chlorophenyl)-3-methylbutanal | 2-(4-chlorophenyl)-3-methylbutanoic acid | 10-30°C | google.com |

Reduction Reactions of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

The reduction of the carboxylic acid group in 2-(4-chlorophenyl)-3-methylbutanoic acid would yield the corresponding primary alcohol, 2-(4-chlorophenyl)-3-methylbutan-1-ol. Carboxylic acids are generally resistant to reduction and require strong reducing agents. While specific literature on the reduction of this particular molecule is limited, the reaction follows a well-established pathway for carboxylic acids.

Typically, powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) followed by an aqueous workup are used for this transformation. The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon. A related synthetic process described in patent literature involves the hydrogenation of an unsaturated aldehyde, 3-(4-chlorophenyl)-2-methylpropenal, to its corresponding saturated alcohol, 3-(4-chlorophenyl)-2-methylpropanol, using hydrogen gas and a nickel-based catalyst. google.com This highlights a common industrial method for reducing carbonyl-related functional groups within the broader chemical family.

Nucleophilic Substitution Reactions Involving 2-(4-Chlorophenyl)-3-methylbutanoic Acid

The carboxylic acid functional group is a primary site for nucleophilic acyl substitution. libretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. youtube.com The hydroxyl (-OH) group of the carboxylic acid can then be eliminated as a leaving group (as water), resulting in the substitution product. libretexts.orglibretexts.org

For 2-(4-chlorophenyl)-3-methylbutanoic acid, this reactivity allows for its conversion into various derivatives. Because the hydroxyl group is a poor leaving group on its own, the reaction often requires acid catalysis to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, or to protonate the hydroxyl group, turning it into a better leaving group (H₂O). libretexts.org Common nucleophiles include alcohols (leading to esters), amines (leading to amides), and halides. The chlorine atom on the phenyl ring is generally unreactive to nucleophilic aromatic substitution under standard laboratory conditions.

Esterification Reactions of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Esterification is a specific and highly relevant nucleophilic acyl substitution reaction for 2-(4-chlorophenyl)-3-methylbutanoic acid. chemguide.co.uk This compound is the acid component of the widely used pyrethroid insecticides fenvalerate (B1672596) and its active isomer, esfenvalerate (B1671249). nih.govnih.gov These insecticides are esters formed by the condensation of 2-(4-chlorophenyl)-3-methylbutanoic acid with cyano(3-phenoxyphenyl)methanol. nih.gov

The reaction, known as Fischer esterification, is typically carried out by heating the carboxylic acid and the alcohol with a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. chemguide.co.uk The reaction is reversible, and to achieve a high yield of the ester, water is often removed as it is formed. libretexts.org

Reaction:

2-(4-chlorophenyl)-3-methylbutanoic acid + cyano(3-phenoxyphenyl)methanol ⇌ Fenvalerate + Water

This ester linkage is central to the environmental fate of fenvalerate and esfenvalerate, as its cleavage is the primary pathway to forming 2-(4-chlorophenyl)-3-methylbutanoic acid as a metabolite. nih.govscience.gov

Degradation and Environmental Transformation Mechanisms of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

As a key environmental transformation product, the formation and subsequent fate of 2-(4-chlorophenyl)-3-methylbutanoic acid are of significant interest. nih.govherts.ac.uk

2-(4-chlorophenyl)-3-methylbutanoic acid is itself a product of the oxidative degradation of its parent insecticide, esfenvalerate. researchgate.net In studies simulating environmental degradation through chemical oxidation, this acid is one of several identified byproducts. researchgate.net This indicates that while it is formed through an oxidative process (ester hydrolysis), it can persist in the environment. Further degradation under strong oxidative conditions could potentially lead to the breakdown of the aromatic ring or cleavage of the side chain, though specific products from the acid's own degradation are not extensively detailed in the provided literature.

The most documented transformation pathway involving 2-(4-chlorophenyl)-3-methylbutanoic acid is its formation from precursor molecules. It is a major metabolite of the pyrethroid insecticides fenvalerate and esfenvalerate in various environments, including soil, plants, and mammals. herts.ac.ukscience.govherts.ac.uk The primary mechanism is the hydrolytic cleavage of the ester bond in the parent insecticide. nih.gov

This process can be biotic, mediated by enzymes in organisms, or abiotic. In soil and water, both microbial action and chemical hydrolysis contribute to the breakdown of esfenvalerate. science.gov Studies have identified 2-(4-chlorophenyl)-3-methylbutanoic acid, often abbreviated as CPIA or CLAc, as a major fraction among the degradation products. herts.ac.ukscience.gov For example, in soil, it can constitute a major fraction of the metabolites formed. herts.ac.uk

| Precursor Compound | Transformation Pathway | Resulting Metabolite | Environment/System | Reference |

| Esfenvalerate | Ester Hydrolysis / Oxidation | 2-(4-chlorophenyl)-3-methylbutanoic acid | Aqueous Medium, Soil, Plants, Mammals | nih.govherts.ac.ukscience.govresearchgate.net |

| Fenvalerate | Ester Hydrolysis | 2-(4-chlorophenyl)-3-methylbutanoic acid | Plants, Mammals | nih.govnih.gov |

The other major product from this cleavage is typically derived from the alcohol portion of the ester, such as 3-phenoxybenzoic acid. science.govresearchgate.net

Further Transformation Products Derived from 2-(4-Chlorophenyl)-3-methylbutanoic Acid

2-(4-Chlorophenyl)-3-methylbutanoic acid, also known as fenvaleric acid, is recognized as an environmental transformation product of the pyrethroid insecticide esfenvalerate. nih.gov Its own transformation pathways are of interest in understanding the environmental fate of the parent compound. While specific, comprehensive studies on the further transformation of 2-(4-chlorophenyl)-3-methylbutanoic acid are not extensively detailed in the provided literature, its chemical structure as a carboxylic acid suggests several potential transformation routes.

The manufacturing process of 2-(4-chlorophenyl)-3-methylbutanoic acid can involve the oxidation of 2-(4-chlorophenyl)-3-methylbutyraldehyde. google.com This indicates that the aldehyde is a direct precursor and that the transformation from aldehyde to carboxylic acid is a key synthetic step. google.com The oxidation can be achieved using various oxidizing agents such as potassium permanganate. google.com

Further degradation of 2-(4-chlorophenyl)-3-methylbutanoic acid in the environment would likely proceed through pathways common for substituted aromatic carboxylic acids. These can include hydroxylation of the phenyl ring, cleavage of the alkyl chain, and eventual ring opening. However, specific microbial or abiotic degradation studies detailing the resultant products from 2-(4-chlorophenyl)-3-methylbutanoic acid were not found in the provided search results.

It is a monocarboxylic acid that is structurally related to isovaleric acid with a 4-chlorophenyl group at the 2-position. nih.gov This structural feature, particularly the presence of the chlorine atom on the phenyl ring, can influence its reactivity and subsequent transformation. cymitquimica.com

Derivatization Strategies for 2-(4-Chlorophenyl)-3-methylbutanoic Acid

The carboxylic acid functional group in 2-(4-chlorophenyl)-3-methylbutanoic acid is the primary site for derivatization. These reactions are crucial for creating a diverse range of compounds with potentially new biological activities or for analytical purposes.

The conversion of carboxylic acids to amides is a fundamental transformation in organic synthesis. sphinxsai.comkhanacademy.org This can be readily achieved by reacting 2-(4-chlorophenyl)-3-methylbutanoic acid with a primary or secondary amine in the presence of a coupling agent or after activation of the carboxylic acid.

A general approach involves the reaction of the carboxylic acid with an amine using a dehydrating agent. sphinxsai.com While specific examples starting with 2-(4-chlorophenyl)-3-methylbutanoic acid are not detailed in the provided search results, the general methodology is well-established. For instance, substituted anilines or other amines can be refluxed with the acid or its ester derivative to form the corresponding amide. sphinxsai.com

Table 1: General Synthesis of Amide Derivatives

| Reactant 1 | Reactant 2 | Product | General Conditions |

|---|

The resulting amide derivatives could be of interest for their potential biological activities, as amides are a common functional group in many pharmaceuticals. sphinxsai.com

Oxazolones and oxazoles are five-membered heterocyclic compounds with a wide range of applications in medicinal chemistry. ajrconline.orgresearchgate.net The synthesis of these heterocycles can potentially start from derivatives of 2-(4-chlorophenyl)-3-methylbutanoic acid.

A common method for the synthesis of oxazolones (also known as azlactones) is the Erlenmeyer-Plochl reaction, which involves the condensation of an N-acylglycine with an aldehyde. crpsonline.comsphinxsai.com To utilize 2-(4-chlorophenyl)-3-methylbutanoic acid in a similar fashion, it would first need to be converted into an N-acylamino acid derivative. For example, if coupled with an amino acid like glycine, the resulting N-(2-(4-chlorophenyl)-3-methylbutanoyl)glycine could then undergo cyclization.

Oxazolones themselves are versatile intermediates for the synthesis of other compounds, including oxazoles. ajrconline.orgresearchgate.net The conversion of an oxazolone (B7731731) to an oxazole (B20620) can be achieved through various chemical transformations. researchgate.net

Another approach to synthesizing trisubstituted oxazoles involves a one-pot reaction of a carboxylic acid, an amino acid, and a boronic acid, followed by a Suzuki-Miyaura coupling reaction. nih.gov This methodology could potentially be applied using 2-(4-chlorophenyl)-3-methylbutanoic acid as the carboxylic acid component.

Table 2: Potential Synthesis of Oxazole Derivatives

| Starting Material Derived from 2-(4-Chlorophenyl)-3-methylbutanoic acid | Reaction Type | Potential Product |

|---|---|---|

| N-(2-(4-chlorophenyl)-3-methylbutanoyl)amino acid | Intramolecular cyclization | Substituted Oxazolone |

These derivatization strategies highlight the potential of 2-(4-chlorophenyl)-3-methylbutanoic acid as a building block for creating more complex molecules with potential applications in various fields of chemistry.

Spectroscopic and Analytical Characterization Techniques for 2 4 Chlorophenyl 3 Methylbutanoic Acid

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatography is a cornerstone for separating and analyzing chemical mixtures. For 2-(4-Chlorophenyl)-3-methylbutanoic acid, various chromatographic techniques are employed to ensure the sample's purity and to resolve its enantiomers, which is critical as different enantiomers can exhibit distinct biological activities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. Reversed-Phase HPLC (RP-HPLC) is a common modality where the stationary phase is nonpolar and the mobile phase is a polar aqueous solvent. This method is highly effective for assessing the purity of 2-(4-Chlorophenyl)-3-methylbutanoic acid by separating it from any impurities or byproducts from its synthesis.

A typical RP-HPLC method for a related compound involves a C18 column, which has a nonpolar stationary phase. acs.orgacs.org The separation is achieved using an isocratic elution with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer (e.g., phosphate buffer at pH 3). acs.orgacs.org The analyte is detected using a UV/VIS detector, often set at a wavelength where the chlorophenyl group shows strong absorbance, such as 225 nm. acs.orgacs.org The purity of the sample is determined by comparing the area of the main peak corresponding to 2-(4-Chlorophenyl)-3-methylbutanoic acid to the total area of all peaks in the chromatogram.

| Parameter | Typical Condition |

|---|---|

| Column | C18 (150x4.6 mm, 5 µm) acs.orgacs.org |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) acs.orgacs.org |

| Elution | Isocratic acs.orgacs.org |

| Flow Rate | 1.0 mL/min acs.orgacs.org |

| Temperature | 30 °C acs.orgacs.org |

| Detection | UV/VIS at 225 nm acs.orgacs.org |

Gas Chromatography (GC) is another essential technique for purity assessment, particularly for volatile or semi-volatile compounds. For the analysis of 2-(4-Chlorophenyl)-3-methylbutanoic acid, which is also known as the fenvalerate (B1672596) free acid metabolite, a derivatization step might be necessary to increase its volatility and thermal stability. researchgate.net Esterification to its methyl ester is a common approach.

The analysis is typically performed using a capillary column with a suitable stationary phase. An electron capture detector (ECD) is highly sensitive to halogenated compounds, making it ideal for detecting the chlorine atom in the molecule. Alternatively, a Flame Ionization Detector (FID) or a mass spectrometer (MS) can be used for detection and quantification. nih.govchemicalbook.com The purity is determined by comparing the peak area of the analyte to the total peak area in the chromatogram. GC-MS provides the added advantage of identifying impurities based on their mass spectra. chemicalbook.com

| Parameter | Typical Condition |

|---|---|

| Column | Fused-silica open-tubular column (e.g., DB-5) |

| Carrier Gas | Helium or Nitrogen nih.govchemicalbook.com |

| Injection Mode | Splitless chemicalbook.com |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometry (MS) chemicalbook.com |

| Temperature Program | Ramped oven temperature (e.g., 60°C to 300°C) chemicalbook.com |

Since 2-(4-Chlorophenyl)-3-methylbutanoic acid is a chiral molecule, it exists as two enantiomers. Chiral HPLC is the most widely used method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. researchgate.netbiu.ac.il This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. hmdb.ca

Various types of CSPs are available, including those based on polysaccharides (like cellulose or amylose derivatives), proteins, or cyclodextrins. hmdb.ca The choice of CSP and mobile phase is critical for achieving baseline separation of the enantiomers. For "2-(4-Chlorophenyl)-3-methylbutyric acid," specific chiral separation methods have been developed. researchgate.net The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. This analysis is crucial in pharmaceutical and agrochemical applications where one enantiomer may be active while the other is inactive or even harmful. researchgate.net

| Parameter | Typical Approach |

|---|---|

| Technique | Chiral High-Performance Liquid Chromatography (HPLC) researchgate.net |

| Stationary Phase | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based) hmdb.ca |

| Detection | UV/VIS, Circular Dichroism (CD), or Optical Rotation (OR) pdx.edu |

| Purpose | Separation and quantification of enantiomers biu.ac.il |

| Calculation | Enantiomeric Excess (% ee) from peak areas pdx.edu |

Spectroscopic Elucidation Techniques for 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Spectroscopic techniques are indispensable for the structural confirmation of 2-(4-Chlorophenyl)-3-methylbutanoic acid. These methods provide detailed information about the molecular framework, the types of atoms and their connectivity, and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H-NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-(4-Chlorophenyl)-3-methylbutanoic acid, the ¹H-NMR spectrum would show distinct signals for the aromatic protons, the methine proton adjacent to the carboxyl group, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The carboxylic acid proton would appear as a broad singlet at a high chemical shift.

¹³C-NMR Spectroscopy provides information about the different carbon environments in the molecule. A proton-decoupled ¹³C-NMR spectrum of 2-(4-Chlorophenyl)-3-methylbutanoic acid would display separate peaks for the carbonyl carbon, the aromatic carbons (with different shifts for the substituted and unsubstituted carbons), the methine carbons, and the methyl carbons.

NMR Assay (Quantitative NMR or qNMR) is used for determining the purity of the compound. acs.org By integrating the signals in the ¹H-NMR spectrum and comparing them to a certified internal standard of known concentration, the absolute purity of the analyte can be accurately determined. nih.govacs.org This method is considered a primary ratio method of measurement and offers high precision and accuracy. nih.gov

| Group | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 170 - 185 |

| Aromatic C-H | 7.2 - 7.4 (m) | 125 - 150 |

| Aromatic C-Cl | - | 125 - 150 |

| Methine (-CH-COOH) | ~3.5 (d) | ~50 |

| Isopropyl (-CH-(CH₃)₂) | ~2.2 (m) | ~30 |

| Methyl (-CH₃) | ~0.9 - 1.1 (d) | ~20 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Fourier-Transform Infrared (FT-IR) spectroscopy is the modern standard, often utilizing an Attenuated Total Reflectance (ATR) accessory for easy sample handling. acs.org

The IR spectrum of 2-(4-Chlorophenyl)-3-methylbutanoic acid will exhibit characteristic absorption bands corresponding to its functional groups. A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. libretexts.orgdocbrown.info A strong, sharp absorption band between 1760 and 1690 cm⁻¹ corresponds to the C=O (carbonyl) stretching vibration of the carboxylic acid. libretexts.org The spectrum will also show C-H stretching vibrations for the aromatic and aliphatic parts of the molecule just below 3000 cm⁻¹, and a C-Cl stretching vibration in the fingerprint region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretch (H-bonded) | 3300 - 2500 (very broad) libretexts.orgdocbrown.info |

| Carbonyl (C=O) | Stretch | 1760 - 1690 (strong) libretexts.org |

| Aliphatic C-H | Stretch | 2975 - 2845 docbrown.info |

| Carboxylic Acid (C-O) | Stretch | 1320 - 1210 libretexts.org |

| Aromatic C-H | Stretch | ~3100 - 3000 libretexts.org |

| Aromatic C=C | Stretch | ~1600 - 1450 libretexts.org |

| C-Cl | Stretch | 850 - 550 libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-visible region. In 2-(4-Chlorophenyl)-3-methylbutanoic acid, the 4-chlorophenyl group and the carboxylic acid group act as chromophores. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of a compound provides information about the electronic transitions within the molecule. For aromatic compounds and those with carbonyl groups, typical absorptions are due to π → π* and n → π* transitions. The chlorophenyl group in 2-(4-Chlorophenyl)-3-methylbutanoic acid is expected to exhibit strong absorptions characteristic of substituted benzene rings. The carboxylic acid group also contributes to the UV absorption profile.

Table 1: Illustrative UV-Vis Absorption Data for a Related Chlorophenyl Compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·cm⁻¹·M⁻¹) | Transition |

| 250.0 | 21,541 | n-π* (C=O) |

| 200.6 | 27,476 | π-π* (C=O) |

| 191.2 | 67,181 | π-π* (C=C) |

Note: Data is for 4-[(4-Chlorophenyl)carbamoyl]butanoic acid and is presented here for illustrative purposes. mdpi.com

Mass Spectrometry for Structural Analysis and Degradation Products of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. nih.gov It is an indispensable tool for the structural elucidation of organic compounds and the identification of by-products and degradation products. nih.govtaylorandfrancis.com

Gas Chromatography-Mass Spectrometry (GC-MS, GC-IT-MS) for Structure Elucidation and Identification of By-products

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly suitable for the analysis of volatile and thermally stable compounds. nih.gov In the context of 2-(4-Chlorophenyl)-3-methylbutanoic acid, GC-MS can be employed for its identification in complex mixtures and for the characterization of impurities or by-products from its synthesis.

During the analysis of the insecticide esfenvalerate (B1671249), 2-(4-chlorophenyl)-3-methylbutanoic acid was identified as a degradation product using stir bar sorptive extraction (SBSE) probe desorption gas chromatography-ion trap mass spectrometry (GC-IT-MS). scielo.br The compound was identified by its mass-to-charge ratio (m/z) of 212. scielo.br

The fragmentation pattern observed in the mass spectrum provides crucial information for structure elucidation. The molecular ion peak corresponds to the molecular weight of the compound. Other significant peaks in the mass spectrum of 2-(4-Chlorophenyl)-3-methylbutanoic acid would arise from the fragmentation of the molecule, such as the loss of the carboxyl group or cleavage at other specific bonds. These fragmentation patterns are used to piece together the structure of the molecule and to identify related substances in a sample.

For instance, further degradation of 2-(4-chlorophenyl)-3-methylbutanoic acid can lead to the formation of other by-products. One identified pathway involves the loss of the carboxyl group and rearrangement, leading to 1-chloro-4-(1-methylprop-2-en-1-yl)benzene (m/z 166). scielo.br

Electrospray Ionization Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for the analysis of non-volatile and thermally labile molecules. nih.govnih.gov ESI-MS allows for the gentle transfer of ions from solution into the gas phase, which can then be analyzed by the mass spectrometer. nih.gov This technique is highly sensitive and can be used for accurate mass measurements, which aids in determining the elemental composition of a compound. nih.gov

For 2-(4-Chlorophenyl)-3-methylbutanoic acid, ESI-MS would typically be performed in negative ion mode, detecting the deprotonated molecule [M-H]⁻. High-resolution ESI-MS can provide a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. For example, high-resolution mass spectrometry (HRMS-ESI) is used to distinguish between compounds with the same nominal mass but different elemental compositions.

While specific ESI-MS data for 2-(4-Chlorophenyl)-3-methylbutanoic acid is not detailed in the provided search results, the general procedure would involve dissolving the sample in a suitable solvent and infusing it into the ESI source. The resulting mass spectrum would be analyzed for the molecular ion and any fragment ions, which can provide structural information.

Advanced Analytical Methodologies in Research on 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Luminescent Probing and Spectroscopy for Chiral Analysis

Chiral analysis is essential for compounds like 2-(4-Chlorophenyl)-3-methylbutanoic acid that can exist as enantiomers. Luminescent probing and spectroscopy offer a sensitive method for chiral discrimination. This technique often involves the use of a chiral sensing agent that interacts with the enantiomers of the analyte to form diastereomeric complexes. These complexes can exhibit different photophysical properties, such as changes in fluorescence or circular dichroism (CD) signals, allowing for the quantification of the enantiomeric excess.

One approach involves using an achiral probe that reacts with the chiral analyte to introduce a strong chromophore near the chiral center. This reaction can induce distinct CD signals for each enantiomer, enabling their differentiation and quantification. For example, certain coumarin-based probes react with chiral amines and amino alcohols to produce characteristic UV and CD signatures for each enantiomer.

Although not specifically documented for 2-(4-Chlorophenyl)-3-methylbutanoic acid, this methodology could be adapted for its chiral analysis. The carboxylic acid group could be derivatized to couple with a suitable chiral luminescent probe, leading to the formation of diastereomers with unique spectroscopic properties.

Polarimetry for Optical Rotation Measurement

Polarimetry is a non-destructive technique used to measure the optical activity of chiral compounds. rudolphresearch.com A compound is considered optically active if it rotates the plane of plane-polarized light. libretexts.org The extent and direction of this rotation are characteristic of the compound and its concentration. rudolphresearch.com

2-(4-Chlorophenyl)-3-methylbutanoic acid is a chiral molecule and therefore its enantiomers will rotate plane-polarized light in equal and opposite directions. masterorganicchemistry.com The measurement of this optical rotation is performed using a polarimeter. The observed rotation (α) is dependent on the concentration of the sample, the path length of the sample tube, the temperature, and the wavelength of the light used. libretexts.org

The specific rotation [α] is a standardized measure of optical rotation and is calculated using Biot's Law: rudolphresearch.com

[α]Tλ = α / (l * c)

Where:

[α] is the specific rotation

T is the temperature

λ is the wavelength of light (commonly the sodium D-line at 589 nm)

α is the observed rotation

l is the path length in decimeters

c is the concentration in g/mL

The measurement of the specific rotation can be used to determine the enantiomeric purity of a sample of 2-(4-Chlorophenyl)-3-methylbutanoic acid. A racemic mixture, containing equal amounts of both enantiomers, will have an observed rotation of zero.

Stir Bar Sorptive Extraction (SBSE) as a Sample Preparation Technique

Stir Bar Sorptive Extraction (SBSE) is a highly efficient, solventless sample preparation technique used for the extraction and enrichment of organic compounds from aqueous matrices. Introduced in 1999, SBSE is founded on the principle of sorptive extraction, where analytes partition from the sample matrix into a polymer coating on a magnetic stir bar. The extraction efficiency is governed by the partitioning coefficient of the analyte between the polymer and the sample, as well as the phase ratio, which is the volume of the sorptive polymer relative to the sample volume.

The most commonly used sorbent in SBSE is polydimethylsiloxane (PDMS), a non-polar polymer. For non-polar compounds, the partitioning coefficient in SBSE is analogous to the octanol-water partition coefficient (Kow). Consequently, SBSE with PDMS demonstrates high recovery rates for hydrophobic compounds. As 2-(4-Chlorophenyl)-3-methylbutanoic acid is a metabolite of the pesticide fenvalerate, its analysis in environmental water samples is of significant interest. The application of SBSE for the analysis of various pesticides, including acidic ones, from aqueous samples has been well-documented.

The SBSE process involves placing a PDMS-coated stir bar into an aqueous sample and stirring for a defined period. The analytes are adsorbed onto the PDMS coating. Following extraction, the stir bar is removed, dried, and the analytes are desorbed for analysis. Desorption can be achieved either thermally (thermal desorption) for volatile and semi-volatile compounds, followed by gas chromatography (GC), or via liquid desorption with a suitable solvent for compounds that are not amenable to GC, followed by high-performance liquid chromatography (HPLC).

Several factors influence the efficiency of SBSE, including:

Extraction Time: Equilibrium between the sample and the PDMS coating needs to be reached for maximum recovery.

Stirring Speed: Higher stirring speeds generally enhance the extraction kinetics.

Sample Matrix: The pH and ionic strength of the sample can affect the partitioning of acidic compounds. For acidic pesticides, adjusting the pH of the water sample to below the pKa of the analyte can improve extraction efficiency by ensuring the compound is in its neutral form. The addition of salt (salting-out effect) can also increase the recovery of more polar compounds.

Table 1: General Parameters for SBSE of Acidic Pesticides in Water

| Parameter | Typical Conditions | Rationale |

|---|---|---|

| Stir Bar Coating | Polydimethylsiloxane (PDMS) | Effective for a wide range of organic compounds. |

| Extraction Time | 60 - 180 minutes | To allow for sufficient partitioning of the analyte to the sorbent. |

| Stirring Speed | 500 - 1500 rpm | To facilitate mass transfer of the analyte to the stir bar. |

| Sample pH | Acidified (e.g., pH 2-3) | To suppress the ionization of acidic analytes, enhancing their sorption to the non-polar PDMS phase. |

| Salt Addition | 10-30% (w/v) NaCl | To increase the ionic strength of the sample, which can enhance the partitioning of polar analytes to the PDMS phase. |

| Desorption | Thermal or Liquid Desorption | Choice depends on the analyte's volatility and thermal stability. |

Elemental Analysis for Composition Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which is then compared with the theoretical values calculated from the compound's molecular formula. This comparison is crucial for confirming the empirical and molecular formula of a newly synthesized compound or for verifying the purity of a known substance.

For 2-(4-Chlorophenyl)-3-methylbutanoic acid, the molecular formula is C₁₁H₁₃ClO₂. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and oxygen (15.999 u), the molecular weight of the compound is 212.67 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (11 * 12.011) / 212.67 * 100% = 62.12%

Hydrogen (H): (13 * 1.008) / 212.67 * 100% = 6.16%

Chlorine (Cl): (1 * 35.453) / 212.67 * 100% = 16.67%

Oxygen (O): (2 * 15.999) / 212.67 * 100% = 15.05%

In a typical elemental analysis report, the experimental ("found") values are presented alongside the theoretical ("calculated") values. A close agreement between the found and calculated percentages, usually within ±0.4%, is considered a strong indication of the compound's purity and correct elemental composition.

Table 2: Theoretical Elemental Composition of 2-(4-Chlorophenyl)-3-methylbutanoic acid

| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 132.121 | 62.12 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 6.16 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 16.67 |

| Oxygen | O | 15.999 | 2 | 31.998 | 15.05 |

| Total | 212.676 | 100.00 |

Table 3: Illustrative Elemental Analysis Data Presentation

| Compound | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| 2-(4-Chlorophenyl)-3-methylbutanoic acid | C₁₁H₁₃ClO₂ | C, 62.12; H, 6.16 | C, 62.XX; H, 6.XX |

| Cl, 16.67; O, 15.05 | Cl, 16.XX; O, 15.XX |

X-ray Crystallography for Solid-State Structural Elucidation of Related Compounds

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is invaluable for understanding the structure and function of a molecule. While a crystal structure for 2-(4-Chlorophenyl)-3-methylbutanoic acid itself is not described in the available literature, the study of structurally related compounds can provide significant insights into the potential solid-state conformation and packing of the target molecule.

A relevant example is the X-ray crystal structure determination of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid. This compound shares a substituted phenyl ring and a butanoic acid-derived chain with the target molecule. The crystallographic analysis of this glutaric acid-amide derivative revealed several key structural features.

The backbone of the 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid molecule was found to be kinked. A significant twist was observed between the amide and phenyl groups. In the crystal lattice, the molecules form supramolecular tapes through hydrogen bonding interactions. Specifically, carboxylic acid-O-H···O(carbonyl) and amide-N-H···O(amide) hydrogen bonds are the primary forces driving the molecular packing.

Table 4: Crystallographic Data for a Related Compound: 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁Cl₂NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Key Torsion Angle (C(p)-N-C(m)-C(m)) | -157.0(2)° |

| Key Torsion Angle (C(m)-N-C(p)-C(p)) | 138.2(2)° |

| Key Intermolecular Interactions | Carboxylic acid-O-H···O(carbonyl) hydrogen bonds, Amide-N-H···O(amide) hydrogen bonds |

Computational and Theoretical Investigations of 2 4 Chlorophenyl 3 Methylbutanoic Acid

Molecular Modeling and Structure-Activity Relationship (SAR) Studies of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Specific molecular modeling and Structure-Activity Relationship (SAR) studies for 2-(4-Chlorophenyl)-3-methylbutanoic acid have not been identified in a review of scientific literature. While SAR studies exist for other molecules that may share some structural motifs, a dedicated analysis linking the structural features of 2-(4-Chlorophenyl)-3-methylbutanoic acid to its biological or chemical activity is not available.

Quantum Chemical Calculations and Reaction Mechanism Elucidation for 2-(4-Chlorophenyl)-3-methylbutanoic Acid

There are no specific published Density Functional Theory (DFT) calculations detailing the optimized molecular geometry or electrostatic potential surfaces for 2-(4-Chlorophenyl)-3-methylbutanoic acid.

While direct computational studies on the reaction mechanisms of 2-(4-Chlorophenyl)-3-methylbutanoic acid are not available, research on analogs provides some relevant insights. For instance, quantum chemical studies have been performed on the related compound 4-amino-3-(4-chlorophenyl)-butanoic acid (a structural isomer commonly known as Baclofen). jcdronline.org These studies utilized Density Functional Theory (DFT) and Hartree-Fock (HF) methods with a 6-31G(d,p) basis set to analyze the molecular structure, vibrational frequencies, and other electronic properties. jcdronline.org Such computational approaches are used to understand molecular stability, charge distribution, and potential reactivity, providing a framework for how a molecule like 2-(4-Chlorophenyl)-3-methylbutanoic acid might be analyzed. jcdronline.org

Furthermore, various synthesis routes for 2-(4-Chlorophenyl)-3-methylbutanoic acid have been detailed, such as the process involving the reaction of 4-chlorobenzaldehyde (B46862) with propionaldehyde (B47417), followed by several intermediate steps including hydrogenation, dehydration, hydroformylation, and final oxidation. google.com Although these are descriptions of synthetic pathways rather than computational mechanistic studies, they outline the transformations of precursors leading to the final compound. google.com

Conformational Analysis of 2-(4-Chlorophenyl)-3-methylbutanoic Acid and its Derivatives

A formal conformational analysis of 2-(4-Chlorophenyl)-3-methylbutanoic acid and its derivatives is not available in the surveyed literature. Such an analysis would involve computational methods to determine the molecule's preferred three-dimensional shapes and the energy differences between its various conformers, which is crucial for understanding its interactions with biological targets.

Biological and Enzymatic Interactions of 2 4 Chlorophenyl 3 Methylbutanoic Acid Excluding Clinical Studies

Enzyme Inhibition Mechanisms and Molecular Targets of 2-(4-Chlorophenyl)-3-methylbutanoic Acid

The inhibitory potential of 2-(4-chlorophenyl)-3-methylbutanoic acid against various enzyme classes is a key area of investigation for understanding its biological footprint.

While 2-(4-chlorophenyl)-3-methylbutanoic acid belongs to a class of structures that could theoretically interact with various enzymes, direct studies confirming its significant inhibitory activity against several major enzyme targets are not extensively documented in the available research. The enzymes listed below are critical biological targets for various therapeutic agents, though specific inhibition by 2-(4-chlorophenyl)-3-methylbutanoic acid remains to be fully characterized.

Lysophosphatidic acid receptors (LPARs): These are G protein-coupled receptors involved in numerous cellular processes. While various small molecules can act as antagonists, specific data on 2-(4-chlorophenyl)-3-methylbutanoic acid is not detailed in the provided sources.

Carbonic Anhydrases (CAs): These ubiquitous metalloenzymes catalyze the interconversion of carbon dioxide and bicarbonate. nih.gov Their inhibition has applications in treating glaucoma, epilepsy, and other conditions. drugs.commdpi.com Inhibitors are typically aromatic or heterocyclic sulfonamides, a structural class to which 2-(4-chlorophenyl)-3-methylbutanoic acid does not belong. nih.gov

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases crucial for extracellular matrix (ECM) remodeling. dovepress.com Over-activity of specific MMPs, such as MMP-12 and MMP-13, is linked to diseases like COPD and osteoarthritis. nih.govnih.gov Inhibitors are often designed to chelate the active site zinc ion or interact with exosites to achieve selectivity, with structures varying from hydroxamates to non-chelating peptide-based compounds. nih.govmdpi.com

Kynurenine-3-hydroxylase (KMO): Now more commonly known as kynurenine (B1673888) 3-monooxygenase, this enzyme is a critical branch-point in the tryptophan degradation pathway. nih.govmdpi.com Inhibiting KMO can shift the pathway towards the production of the neuroprotective metabolite kynurenic acid, making it a target for neurodegenerative diseases. mdpi.comnih.govfrontiersin.org Known inhibitors include substrate analogs and potent sulfonamide-containing compounds. nih.govfrontiersin.org

Amidases: This broad class of hydrolase enzymes cleaves amide bonds. Their functions are diverse, and while various compounds can inhibit them, specific interactions with 2-(4-chlorophenyl)-3-methylbutanoic acid are not specified.

Understanding the molecular mechanism of an inhibitor requires identifying how it binds to an enzyme—competitively, non-competitively, or uncompetitively—and which residues in the active site or allosteric sites it interacts with. nih.govteachmephysiology.com For an inhibitor to be effective, its structure must be complementary to the enzyme's binding pocket.

For instance, the development of selective MMP inhibitors has moved from broad-spectrum agents to highly specific molecules that target exosites outside the conserved active site to achieve selectivity among the different MMP isoforms. nih.gov Similarly, potent KMO inhibitors have been developed by replacing a carboxylic acid moiety with a sulfonamide group to improve properties like blood-brain barrier permeability. mdpi.com

While these principles govern enzyme inhibition, detailed molecular mechanism studies involving 2-(4-chlorophenyl)-3-methylbutanoic acid are not available in the provided search results. Its structural features, a carboxylic acid group and a chlorophenyl ring, are common in biologically active molecules, but specific interactions and inhibitory constants (Kᵢ) against the aforementioned enzymes have not been reported.

Stereoselective Enzymatic Transformations and Biocatalysis Involving 2-(4-Chlorophenyl)-3-methylbutanoic Acid

Biocatalysis offers a powerful method for producing enantiomerically pure compounds, and enzymes like lipases and esterases are widely used for the kinetic resolution of racemates.